molecular formula C14H23ClN2O B13194609 2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride

2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride

Cat. No.: B13194609
M. Wt: 270.80 g/mol
InChI Key: PCBNVEWJANWGAF-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C14H23ClN2O

Molecular Weight

270.80 g/mol

IUPAC Name

2-amino-N-benzyl-N,3-dimethylpentanamide;hydrochloride

InChI

InChI=1S/C14H22N2O.ClH/c1-4-11(2)13(15)14(17)16(3)10-12-8-6-5-7-9-12;/h5-9,11,13H,4,10,15H2,1-3H3;1H

InChI Key

PCBNVEWJANWGAF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)N(C)CC1=CC=CC=C1)N.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of 2-amino-N-benzyl-N,3-dimethylpentanamide generally involves multi-step organic transformations starting from commercially available precursors. The key steps include:

  • Formation of the amide bond between an amino acid derivative and benzylamine.
  • Introduction of methyl groups at the 3-position and on the nitrogen atom.
  • Conversion to the hydrochloride salt by treatment with hydrochloric acid for enhanced stability.

Detailed Stepwise Synthesis

While no direct single-step synthesis is reported for this exact compound, analogous synthetic strategies from related amides and amino acid derivatives provide a framework:

Step Reaction Description Conditions Notes
1 Preparation of N-acetyl amino acid methyl ester Acetyl chloride added to D-serine methyl ester hydrochloride in dichloromethane with triethylamine at 0–5 °C High yield (~90%), purity >98% by HPLC
2 Coupling with benzylamine N-acetyl amino acid methyl ester reacted with benzylamine at 0–5 °C, stirring at room temperature for 12 h Formation of benzyl amide intermediate; yields 68–82%
3 Methylation of intermediate Methylation using methyl iodide or dimethyl sulfate in presence of base (e.g., sodium hydroxide) in solvents like acetonitrile or DMF at room temperature Efficient methylation of hydroxyl and amide groups; reaction completes in 1–2 h
4 Hydrolysis and purification Hydrolysis of esters if formed, followed by recrystallization Final product purified to high purity suitable for conversion to hydrochloride salt
5 Conversion to hydrochloride salt Treatment with hydrochloric acid in suitable solvent Produces stable hydrochloride salt with improved solubility and handling

This stepwise approach is adapted from synthetic routes used for related amides such as Lacosamide, which shares structural similarities and involves benzyl amidation and methylation steps.

Alternative Synthetic Approaches

  • Protection and deprotection strategies using carbobenzyloxy (Cbz) groups for amino functionalities are employed to improve selectivity during methylation and amidation.
  • Use of coupling agents such as 2,4,6-tripropyl-2,4,6-trioxo-1,3,5-triazapiperidine (T3P®) for amide bond formation to enhance yield and reduce side reactions.
  • Enzymatic or chiral acid resolution methods to obtain enantiomerically pure intermediates, though these add complexity and cost.

Conversion to Hydrochloride Salt

The final free base amide is typically treated with hydrochloric acid to form the hydrochloride salt, which is more stable and soluble in water. This step is straightforward and involves:

  • Dissolving the free base in an appropriate solvent (e.g., ethanol or ether).
  • Adding a stoichiometric amount of hydrochloric acid.
  • Isolation of the salt by filtration or crystallization.

Research Findings and Analysis

  • The synthetic methods described achieve high purity and good yields (typically 70–90%) for intermediates and final products.
  • Methylation steps require careful control to avoid over-methylation or side reactions; dimethyl sulfate is preferred for cost-effectiveness and reactivity.
  • The use of triethylamine or other non-nucleophilic bases aids in amide bond formation and methylation reactions.
  • The hydrochloride salt form exhibits improved physical stability and solubility, which is critical for biological and pharmaceutical applications.
  • Multi-step syntheses involving protection/deprotection and chiral resolution increase complexity and cost but improve stereochemical purity when needed.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Remarks
N-acetylation of amino acid methyl ester Acetyl chloride, triethylamine, 0–5 °C ~90 High purity intermediate
Amidation with benzylamine Benzylamine, 0–5 °C to RT, 12 h 68–82 Formation of benzyl amide
Methylation Dimethyl sulfate or methyl iodide, base, RT, 1–2 h High Efficient methylation; requires careful control
Hydrolysis and purification Hydrolysis if needed, recrystallization Final purification step
Conversion to hydrochloride salt HCl treatment in solvent Quantitative Enhances stability and solubility

Chemical Reactions Analysis

Types of Reactions

2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

(2S)-2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride is a synthetic compound with a unique amine structure that is characterized by a dimethylpentanamide moiety and a benzyl group attached to a nitrogen atom. It has potential therapeutic applications and has garnered attention in medicinal chemistry.

Applications in Scientific Research

(2S)-2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride is used in pharmaceutical development as a lead compound for creating new drugs that target inflammatory diseases and cancer. Because of its potential antitumor and anti-inflammatory properties, it is a candidate for further study in inflammatory diseases and cancer therapy.

Biochemical Research

This compound is also used in biochemical research. Its interaction with biological targets are analyzed using quantitative structure-activity relationship (QSAR) models, which correlate its chemical structure with biological effects.

Drug Synthesis

(2S)-2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride is utilized as an intermediate in drug synthesis. Its unique structure allows for modifications that can enhance its pharmacological properties.

Interaction Studies

Interaction studies are performed to understand how (2S)-2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride interacts with biological macromolecules, like receptors and proteins. Surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy are techniques that can be used to understand binding affinities and mechanisms of action. These studies are essential for predicting the compound's behavior in vivo and its therapeutic efficacy.

Structural Similarities

Several compounds share structural similarities with (2S)-2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride. These include:

  • N-benzyl-3-methylbutanamide Lacks dimethyl substitution.
  • N,N-dimethylbenzylamine Simpler amine structure.
  • Benzylamine derivatives Various modifications available.

Mechanism of Action

The mechanism of action of 2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical and physiological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Amino-N-benzyl-N,3-dimethylpentanamide hydrochloride
  • Molecular Formula : C₁₄H₂₂N₂O·HCl
  • Molecular Weight : 234.34 (base), 270.79 (hydrochloride salt)
  • CAS Number : 1105512-31-9
  • Structural Features: A pentanamide backbone with a benzyl group at the N-position, dimethyl substitution at the 3-position, and a primary amino group at the 2-position. The hydrochloride salt enhances solubility and stability.

Key Properties :

  • Purity : Available in unspecified purity grades for research use .
  • Storage: No specific storage guidelines provided, though similar hydrochlorides are often stored at -20°C .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Notes Reference
2-Amino-N-benzyl-N,3-dimethylpentanamide HCl C₁₄H₂₂N₂O·HCl 270.79 N-benzyl, 3-dimethyl, 2-amino Research chemical; potential pharmaceutical intermediate
2-Amino-N-benzyl-N,3-dimethylbutanamide HCl C₁₃H₂₁ClN₂O 272.78 Shorter chain (butanamide), similar substitutions Structural analog for chain-length studies
4-Dimethylamino-N-benzylcathinone HCl C₁₈H₂₂N₂O·2HCl 355.30 Cathinone backbone, benzyl, dimethylamino Forensic and pharmacological research
3-Amino-N,N-dipropyl-benzeneethanamine HCl C₁₄H₂₅ClN₂ 256.81 Benzene ring, dipropylamino, ethylamine Intermediate for Ropinirole derivatives
N-(diethylaminomethyl)-2-ethyl-3-methylpentanamide HCl C₁₃H₂₉ClN₂O 264.84 Diethylaminomethyl, ethyl-methyl branches Potential metabolic stability studies

Impact of Carbon Chain Length

  • Pentanamide vs. Butanamide : The target compound’s pentanamide chain (C5) offers increased lipophilicity compared to the butanamide analog (C4), which may enhance membrane permeability in biological systems .

Substituent-Driven Functional Differences

  • N-Benzyl Group : Common in compounds like diphenhydramine hydrochloride (), this group enhances binding to aromatic receptors but may increase cytotoxicity .

Pharmacological and Industrial Relevance

  • Salt Forms : Hydrochloride salts (e.g., Benzimidine HCl in ) improve aqueous solubility, critical for drug formulation .

Biological Activity

2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride, also known as (2S)-2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride, is a synthetic organic compound with potential applications in medicinal chemistry. Its unique structural features, including a benzyl group and a dimethylpentanamide moiety, suggest significant biological activity, making it a candidate for further investigation in various therapeutic contexts.

The synthesis of (2S)-2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride typically involves the reaction of 2-amino-3-methylpentanoic acid with benzylamine. This process often employs coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate amide bond formation. The final product is isolated as its hydrochloride salt through treatment with hydrochloric acid.

Biological Activity

Preliminary studies indicate that (2S)-2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride exhibits notable antitumor and anti-inflammatory properties. These activities suggest its potential role in cancer therapy and the treatment of inflammatory diseases. The compound's mechanism of action likely involves interaction with specific molecular targets, influencing various biological pathways .

The compound may modulate biological pathways by binding to receptors or enzymes, thus affecting downstream signaling cascades. Understanding these interactions is crucial for predicting its therapeutic efficacy. Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy can elucidate the compound's binding affinities and mechanisms of action.

Research Findings

Research has focused on the compound's pharmacological properties through quantitative structure-activity relationship (QSAR) models, which correlate its chemical structure with biological effects. These studies highlight the importance of structural modifications to enhance pharmacological properties.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesUnique Aspects
(2S)-2-amino-N-benzyl-N,3-dimethylpentanamide hydrochlorideBenzyl group, dimethyl substitutionStronger biological activity due to unique structure
N-benzyl-3-methylbutanamideLacks dimethyl substitutionPotentially lower activity compared to target compound
N,N-dimethylbenzylamineSimpler amine structureLess complex interactions with biological systems
Benzylamine derivativesVarious modifications availableDiverse biological activities based on structure

The uniqueness of (2S)-2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride lies in its specific structural features that enhance its interaction with biological targets, potentially leading to greater therapeutic efficacy compared to similar compounds .

Case Studies

Several studies have explored the biological activity of related compounds in the context of parasitic infections. For instance, a phenotypic screen identified potent analogues that demonstrated effectiveness against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). Although not directly tested on this compound, findings from similar structures suggest that modifications can lead to enhanced bioactivity and potential therapeutic applications against difficult-to-treat infections .

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